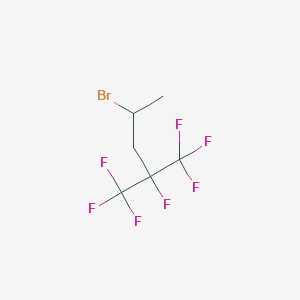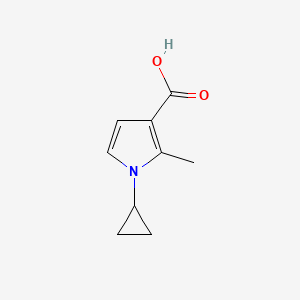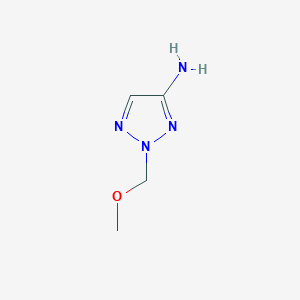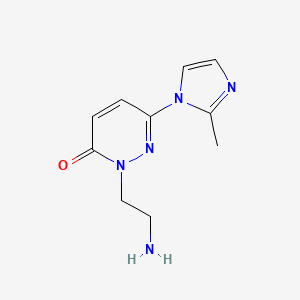![molecular formula C23H21F2NO4 B2356453 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid CAS No. 2375260-39-0](/img/structure/B2356453.png)
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid” is a fluoren-9-amine derivative . Fluoren-9-amine derivatives have been studied for their potential in treating Alzheimer’s disease . They have been found to inhibit cholinesterase and antagonize N-methyl-D-aspartate (NMDA) receptors .
Synthesis Analysis
The synthesis of fluoren-9-amine derivatives involves complex chemical reactions . The in silico prediction suggested both the oral availability and permeation through the blood–brain barrier (BBB) .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluoren-9-ylmethoxycarbonylamino group attached to a 2,2-difluorospiro[3.3]heptane-6-carboxylic acid moiety .Chemical Reactions Analysis
Fluoren-9-amines were tested for their inhibitory potential against human AChE (h AChE) and human BChE (h BChE) enzymes using the modified spectrophotometric method of Ellman et al .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methods : A method involving the use of N-Fmoc-thiourea derived from potassium thiocyanate has been developed for synthesizing related fluorene compounds, which is an example of the innovative approaches used in chemical synthesis (Le & Goodnow, 2004).
- Protective Group in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, similar in structure, is used to protect hydroxy-groups in various chemical syntheses, showcasing its utility in complex chemical processes (Gioeli & Chattopadhyaya, 1982).
Molecular Structure and Analysis
- Molecular Conformation : Studies on related compounds, like 9-oxo-9H-fluorene-1-carboxylic acid, show that these molecules adopt specific planar conformations, which is crucial for understanding their chemical behavior and potential applications (Coté, Lalancette, & Thompson, 1996).
- Synthesis of Analogous Amino Acids : The synthesis of structurally similar amino acids demonstrates the compound's potential as a building block in biochemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Photophysical Properties and Applications
- Polyfluorene Derivatives : The synthesis and study of polyfluorene derivatives, related in structure, indicate significant potential in material science for applications like light-emitting diodes due to their photophysical properties (Guo et al., 2009).
Novel Reactions and Polymer Synthesis
- Superacid-Catalyzed Reactions : Research on the reaction of fluorene with other aromatic hydrocarbons in superacid contexts suggests potential for novel polymer synthesis and applications in material science (Hernandez et al., 2010).
Detection and Analysis Techniques
- Colorimetric/Fluorometric Probes : Fluorene derivatives have been used in the development of sensitive probes for detecting specific ions, which is important in analytical chemistry (Zhao, Yao, Zhang, & Ma, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2NO4/c24-23(25)12-21(13-23)10-22(11-21,19(27)28)26-20(29)30-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANFVCGTURXSMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(C2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)
![2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)


![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)

![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2356386.png)
![N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2356390.png)

